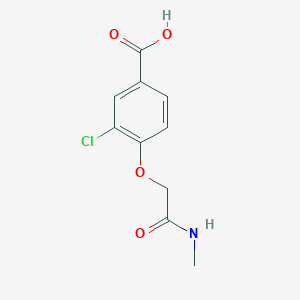
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid moiety and a methylamino-oxoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 4-hydroxybenzoic acid to introduce the chloro group. This is followed by the esterification of the hydroxyl group with 2-(methylamino)-2-oxoethanol under acidic conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product in a form suitable for commercial use.
化学反応の分析
Types of Reactions
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the manufacture of advanced materials.
作用機序
The mechanism by which 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylbenzoic acid: Similar structure but lacks the methylamino-oxoethoxy group.
4-Chloro-2-methylbenzoic acid: Another chloro-substituted benzoic acid with a different substitution pattern.
3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of the methylamino-oxoethoxy group.
Uniqueness
What sets 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid apart is the presence of the methylamino-oxoethoxy group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications where these specific characteristics are desired.
特性
IUPAC Name |
3-chloro-4-[2-(methylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-12-9(13)5-16-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFEHWCGGZUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863042.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
![2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863049.png)
![2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863071.png)
![2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863079.png)
![2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863083.png)
![2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863088.png)
![2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863090.png)
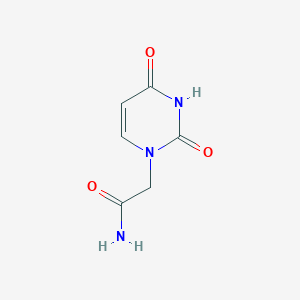
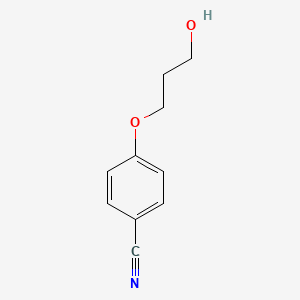
![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
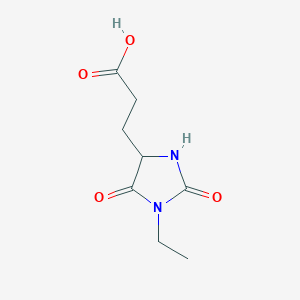
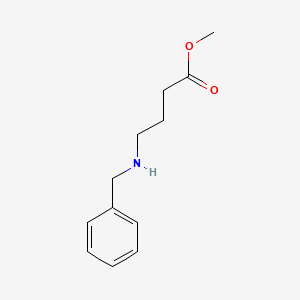
![(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7863144.png)
